molecular formula C26H14 B091706 Naphtho(8,1,2-bcd)perylene CAS No. 188-89-6

Naphtho(8,1,2-bcd)perylene

Cat. No. B091706
CAS RN: 188-89-6
M. Wt: 326.4 g/mol
InChI Key: HLQQSCPDTAIJEZ-UHFFFAOYSA-N
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Description

Naphtho(8,1,2-bcd)perylene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C26H14 . It is a benzenoid PAH, which means it has a structure based on fused benzene rings .


Synthesis Analysis

Naphtho(8,1,2-bcd)perylene has been identified as a product of supercritical toluene pyrolysis . This process involves the breakdown of toluene under conditions of high pressure and temperature. The reaction mechanism through which Naphtho(8,1,2-bcd)perylene is formed in this environment is consistent with reaction pathways of other large PAH found in this product mixture .


Molecular Structure Analysis

The molecular structure of Naphtho(8,1,2-bcd)perylene consists of fused aromatic rings, forming a complex, cyclic structure . The exact 3D structure can be viewed using specific software .


Chemical Reactions Analysis

The formation of Naphtho(8,1,2-bcd)perylene involves complex chemical reactions, particularly during the process of supercritical toluene pyrolysis . The reaction mechanism is consistent with those of other large PAHs .


Physical And Chemical Properties Analysis

Naphtho(8,1,2-bcd)perylene has a molecular weight of 326.4 g/mol . It is a benzenoid PAH, which means it has a structure based on fused benzene rings . Other physical and chemical properties such as density, boiling point, and vapor pressure can be predicted using specific computational models .

Scientific Research Applications

  • Identification as a Product of Fuel Pyrolysis : Naphtho(8,1,2-bcd)perylene has been identified as a product of supercritical toluene pyrolysis, suggesting its formation in pyrogenic processes like fuel combustion. This PAH's mass spectral data confirm it as a C(28)H(14) product component, and its characteristics as a benzenoid PAH have been deduced from annellation theory (McClaine, Zhang, & Wornat, 2006).

  • Detection in Environmental Samples : Naphtho(8,1,2-bcd)perylene, along with other complex PAHs, has been detected in environmental samples like coal and petrol coke. This detection is significant for understanding the environmental impact of pyrogenic processes and the distribution of PAHs in different samples (Thiäner et al., 2019).

  • Applications in Organic Semiconductors : It has been found that derivatives of Naphtho(8,1,2-bcd)perylene can be used in organic semiconductors. The modification of its structure through Diels–Alder addition has led to new derivatives that behave as n-type organic semiconductors (Shan et al., 2013).

  • PAH Characterization in Coal Tar : The methodology combining liquid chromatography and mass spectrometry has enabled the characterization of Naphtho(8,1,2-bcd)perylene in complex mixtures of PAHs from coal tar. This is important for understanding the composition of such mixtures and their potential environmental and health impacts (Oña-Ruales, Ruiz-Morales, & Wise, 2016).

  • Optoelectronic Applications : Research into the fluorescence properties of Naphtho(8,1,2-bcd)perylene and other coronene derivatives suggests potential applications in optoelectronics. The emission intensity ratios of these compounds have been studied to understand their behavior in different solvent polarities (Waris et al., 1989).

  • Photovoltaic Applications : Naphtho(8,1,2-bcd)perylene and its derivatives have been investigated for their potential in photovoltaic applications. Studies include the synthesis of new perylene diimide molecules and exploring their use as acceptor components in bulk heterojunction solar cells (Kozma et al., 2013).

  • Nonlinear Optical Studies : The ultrafast nonlinear optical properties of Naphtho(8,1,2-bcd)perylene have been studied, revealing a strong three-photon absorption coefficient. This suggests potential applications in areas requiring nonlinear optical materials (Nayak et al., 2022).

Future Directions

Future research on Naphtho(8,1,2-bcd)perylene could focus on further elucidating its synthesis pathways, exploring its potential applications, and assessing its environmental impact and health risks .

properties

IUPAC Name

heptacyclo[15.7.1.12,6.03,16.04,13.05,10.021,25]hexacosa-1(24),2(26),3(16),4(13),5(10),6,8,11,14,17,19,21(25),22-tridecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H14/c1-4-16-10-11-17-12-13-21-19-8-2-5-15-6-3-9-20(24(15)19)22-14-18(7-1)23(16)25(17)26(21)22/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQQSCPDTAIJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=C4C5=CC=CC6=C5C(=CC=C6)C7=C4C3=C(C=C2)C=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172138
Record name Naphtho(8,1,2-bcd)perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphtho(8,1,2-bcd)perylene

CAS RN

188-89-6
Record name Naphtho(8,1,2-bcd)perylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho(8,1,2-bcd)perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
99
Citations
JW McClaine, X Zhang, MJ Wornat - Journal of Chromatography A, 2006 - Elsevier
We present HPLC/UV/MS evidence to support the identification of benzo[ghi]naphtho[8,1,2-bcd]perylene as a product of supercritical toluene pyrolysis. Mass spectral data confirm that …
Number of citations: 27 www.sciencedirect.com
JW McClaine, JO Oña, MJ Wornat - Journal of Chromatography A, 2007 - Elsevier
Tribenzo[cd,ghi,lm]perylene has been identified as a product of the supercritical pyrolysis of both toluene and Fischer–Tropsch synthetic jet fuel. This identification is based on HPLC/UV/…
Number of citations: 33 www.sciencedirect.com
JO Oña-Ruales, Y Ruiz-Morales, SA Wise - Journal of Chromatography A, 2016 - Elsevier
A methodology for the characterization of groups of polycyclic aromatic hydrocarbons (PAHs) using a combination of normal phase liquid chromatography with ultraviolet–visible …
Number of citations: 21 www.sciencedirect.com
JW McClaine, MJ Wornat - The Journal of Physical Chemistry C, 2007 - ACS Publications
Reaction pathways for the formation of C 28 H 14 polycyclic aromatic hydrocarbons (PAH) of which there are eight benzenoid isomers during the supercritical pyrolysis of toluene are …
Number of citations: 33 pubs.acs.org
L Shan, Z Liang, X Xu, Q Tang, Q Miao - Chemical Science, 2013 - pubs.rsc.org
Zethrene, a unique polycyclic aromatic hydrocarbon with formally fixed C–C double bonds, is predicted to have interesting properties and potential applications as an optical and …
Number of citations: 67 pubs.rsc.org
SP Bagley, MJ Wornat - Energy & fuels, 2013 - ACS Publications
Degradation of hydrocarbon aviation fuels to carbonaceous solid deposits in the pre-combustion environment, due to oxygen-free, high-temperature, high-pressure conditions, …
Number of citations: 37 pubs.acs.org
JB Thiäner, L Nett, S Zhou, Y Preibisch, H Hollert… - Environmental …, 2019 - Elsevier
Polycyclic aromatic hydrocarbons containing at least 24 carbon atoms (≥C 24 -PAH) are often associated with pyrogenic processes such as combustion of fuel, wood or coal, and occur …
Number of citations: 11 www.sciencedirect.com
R Waris, MA Rembert, DM Sellers, WE Acree… - Analyst, 1989 - pubs.rsc.org
The fluorescence properties of coronene (Co), benzo[a]coronene (BCo), naphtho[2,3-a]coronene (NCo), dibenzo[a,j]coronene (DCo), naphtho[1,2,3,4-ghi]perylene, benzo[pqr]naphtho[8…
Number of citations: 49 pubs.rsc.org
R Waris, MA Rembert, WE Acree, DM Sellers… - Analyst, 1989 - digital.library.unt.edu
The fluorescence properties of coronene (Co), benzo [a] coronene (BCo), naphtho [2, 3-a] coronene (NCo), dibenzo [a, j] coronene (DCo), naphtho [1, 2, 3, 4-ghi] perylene, benzo [pqr] …
Number of citations: 2 digital.library.unt.edu
JO Oña, MJ Wornat - Polycyclic Aromatic Compounds, 2007 - Taylor & Francis
Using high-pressure liquid chromatography (HPLC) with ultraviolet-visible (UV) diode-array and mass spectrometric detection, we have analyzed the products of a Fischer-Tropsch …
Number of citations: 10 www.tandfonline.com

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